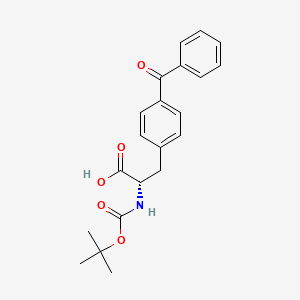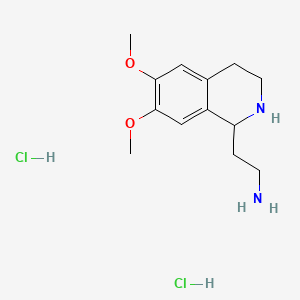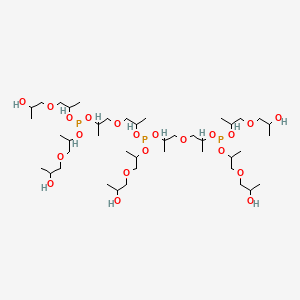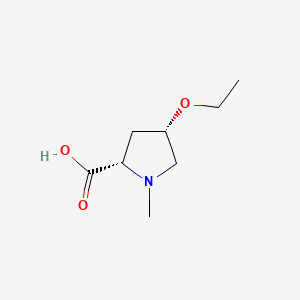
3-Fluoro-5-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) is a novel potassium (K+) channel blocker with potential application in Positron Emission Tomography (PET). It has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine (3F4AP) .
Synthesis Analysis
The synthesis of 5Me3F4AP involves the design of a novel 3F4AP derivative amenable to labeling with fluorine-18 . The results indicate that 5-methyl-3F4AP exhibits high binding affinity, good physicochemical properties, and slower oxidation by CYP2E1 than 3F4AP .
Molecular Structure Analysis
The molecular structure of 5Me3F4AP is characterized by its lipophilicity and basicity. Compared to 3F4AP, 5Me3F4AP is more lipophilic (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002) and slightly more basic (pKa = 7.46 ± 0.01 vs. 7.37 ± 0.07) .
Chemical Reactions Analysis
5Me3F4AP is more permeable to an artificial brain membrane and more stable towards oxidation by the cytochrome P450 enzyme family 2 subfamily E member 1 (CYP2E1), responsible for the metabolism of 4AP and 3F4AP .
Physical And Chemical Properties Analysis
5Me3F4AP exhibits high binding affinity, good physicochemical properties, and slower oxidation by CYP2E1 than 3F4AP .
Scientific Research Applications
Potassium Channel Blocker
3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) is a novel trisubstituted potassium (K+) channel blocker . It has comparable potency to 4-aminopyridine (4AP), a commonly used potassium channel blocker .
Treatment for Multiple Sclerosis
4AP, to which 5Me3F4AP has comparable potency, is used clinically to improve walking in people with multiple sclerosis (MS) . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
PET Imaging
5Me3F4AP has potential application in Positron Emission Tomography (PET) . It could be used as a PET radiotracer .
Demyelination Imaging
The PET tracer 3-fluoro-4-aminopyridine (3F4AP), to which 5Me3F4AP has comparable potency, binds to K+ channels in demyelinated axons and has shown promise for imaging demyelinated lesions .
Drug Metabolism Studies
5Me3F4AP is more stable towards oxidation by the cytochrome P450 enzyme family 2 subfamily E member 1 (CYP2E1), responsible for the metabolism of 4AP and 3F4AP . This makes it useful for drug metabolism studies .
Physicochemical Property Analysis
Compared to 3F4AP, 5Me3F4AP is more lipophilic and slightly more basic . It also is more permeable to an artificial brain membrane . These properties make it useful for studying the impact of physicochemical properties on drug action .
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) is the potassium (K+) channels . These channels are crucial for maintaining the resting membrane potential and repolarizing the membrane during action potentials. They are particularly important in neurons, where they play a key role in the propagation of nerve impulses .
Mode of Action
5Me3F4AP acts as a blocker of the potassium channels . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with its targets results in the modulation of the electrical activity of the cells, thereby affecting their function .
Biochemical Pathways
The biochemical pathways affected by 5Me3F4AP primarily involve the conductance of potassium ions across the cell membrane . By blocking the K+ channels, 5Me3F4AP disrupts the normal flow of potassium ions, which can lead to changes in the electrical properties of the cell and ultimately affect the transmission of nerve impulses .
Pharmacokinetics
In terms of pharmacokinetics, 5Me3F4AP exhibits comparable basicity (pKa = 7.46 ± 0.01 vs. 7.37 ± 0.07), greater lipophilicity (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002), and higher permeability to an artificial brain membrane (Pe = 88.1 ± 18.3 vs. 31.1 ± 2.9 nm/s) compared to 3-fluoro-4-aminopyridine (3F4AP) . These properties suggest that 5Me3F4AP may have good bioavailability and could potentially cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of 5Me3F4AP’s action primarily involve the enhancement of impulse conduction in demyelinated axons . By blocking the K+ channels and reducing the leakage of intracellular K+, 5Me3F4AP can improve the conduction of nerve impulses, which may have therapeutic benefits in conditions such as multiple sclerosis .
Action Environment
The action, efficacy, and stability of 5Me3F4AP can be influenced by various environmental factors. For instance, 5Me3F4AP is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, the enzyme responsible for the metabolism of 4-aminopyridine (4AP) and 3F4AP . This suggests that the metabolic environment can significantly impact the action and stability of 5Me3F4AP .
Future Directions
properties
IUPAC Name |
3-fluoro-5-methylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGVZDCOIWTZBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668416 |
Source


|
| Record name | 3-Fluoro-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylpyridin-4-amine | |
CAS RN |
13958-85-5 |
Source


|
| Record name | 3-Fluoro-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What does the research tell us about the basic characteristics of 3-fluoro-5-methylpyridin-4-amine?
A1: While the provided abstract doesn't offer specific data on the structural characterization of 3-fluoro-5-methylpyridin-4-amine, it highlights that the compound is novel and acts as a potassium channel blocker []. Further research is needed to elucidate its molecular formula, weight, and spectroscopic data.
Q2: How does 3-fluoro-5-methylpyridin-4-amine interact with potassium channels, and what are the potential downstream effects?
A2: The provided abstract doesn't delve into the specific mechanism of action for 3-fluoro-5-methylpyridin-4-amine. Further research is crucial to understand how this compound interacts with potassium channels at a molecular level and the resulting downstream effects. Investigating the binding site, binding affinity, and the influence on potassium ion flow will shed light on its potential as a therapeutic agent.
Q3: What analytical methods were employed to characterize 3-fluoro-5-methylpyridin-4-amine?
A3: The abstract doesn't specify the analytical methods used. It's plausible that techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy were employed for characterization []. A detailed analysis of the full research paper would provide a comprehensive understanding of the methods utilized.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













